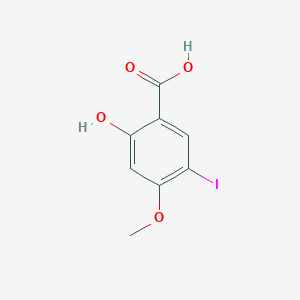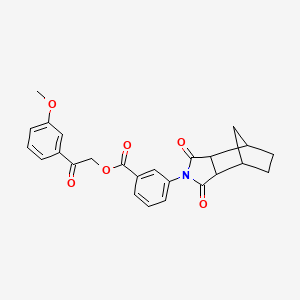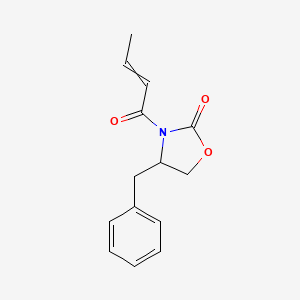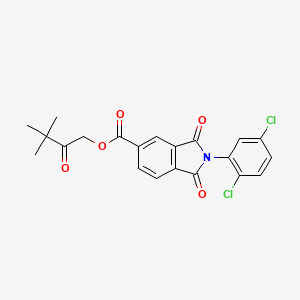![molecular formula C45H30N2O10 B12463195 3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)
3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid is a complex organic compound characterized by its multiple aromatic rings and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of Isoindole Derivatives: This step involves the reaction of phthalic anhydride with amines to form isoindole derivatives.
Esterification and Hydrolysis: The intermediate compounds undergo esterification followed by hydrolysis to introduce carboxylic acid groups.
Coupling Reactions: The final step involves coupling reactions to link the aromatic rings through ether or amide bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and solvent composition. The use of catalysts and optimized reaction pathways would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
作用機序
The mechanism by which 3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple aromatic rings and functional groups allow it to form specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
類似化合物との比較
Similar Compounds
1,3,5-Triscarboxyphenylethynylbenzene: Another compound with multiple carboxylic acid groups and aromatic rings, used in similar applications.
4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tribenzoic acid: Shares structural similarities and is used in the synthesis of coordination polymers.
Uniqueness
3-(5-{4-[2-(4-{[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)propan-2-yl]phenoxy}-1,3-dioxoisoindol-2-yl)benzoic acid is unique due to its specific arrangement of isoindole and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C45H30N2O10 |
|---|---|
分子量 |
758.7 g/mol |
IUPAC名 |
3-[5-[4-[2-[4-[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]propan-2-yl]phenoxy]-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C45H30N2O10/c1-45(2,27-9-13-31(14-10-27)56-33-17-19-35-37(23-33)41(50)46(39(35)48)29-7-3-5-25(21-29)43(52)53)28-11-15-32(16-12-28)57-34-18-20-36-38(24-34)42(51)47(40(36)49)30-8-4-6-26(22-30)44(54)55/h3-24H,1-2H3,(H,52,53)(H,54,55) |
InChIキー |
KKCZRMDGVRNFTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O)C5=CC=C(C=C5)OC6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=CC(=C8)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12463120.png)
![2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12463125.png)

![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)
![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)
![4-{[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12463145.png)

![2-chloro-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12463164.png)
![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12463165.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12463175.png)
![3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463179.png)


